molecular formula C6H6F2N2O B13596502 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B13596502
M. Wt: 160.12 g/mol
InChI Key: ATDQNSXDMCINJP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is a valuable fluorinated pyrazole derivative designed for research and development applications. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties . The incorporation of a difluoromethyl group is a strategic modification in drug design, as this moiety can act as a hydrogen bond donor, influence lipophilicity, and improve metabolic stability, making it a valuable bioisostere for alcohols, thiols, and amines . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. As a ketone-functionalized heterocycle, it is amenable to further chemical transformations, allowing researchers to create diverse libraries of compounds for screening purposes. All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

IUPAC Name

2,2-difluoro-1-(2-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C6H6F2N2O/c1-10-4(2-3-9-10)5(11)6(7)8/h2-3,6H,1H3

InChI Key

ATDQNSXDMCINJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Substitution/Hydrolysis Step: Formation of Difluoroacetyl Intermediate

  • Reactants: Alpha, beta-unsaturated ester and 2,2-difluoroacetyl halide (X = F or Cl).
  • Conditions: The alpha, beta-unsaturated ester is dissolved with an acid-binding agent in an organic solvent.
  • Procedure: 2,2-difluoroacetyl halide is added dropwise at low temperature to control reaction rate and selectivity.
  • Hydrolysis: Alkali is then added to hydrolyze the intermediate, yielding an alpha-difluoroacetyl carboxylic acid intermediate.

This step is critical for introducing the difluoromethyl ketone functionality while controlling the formation of undesired isomers.

Condensation/Cyclization Step: Pyrazole Ring Formation

  • Reactants: The alpha-difluoroacetyl intermediate solution and methylhydrazine aqueous solution.
  • Catalyst: Sodium iodide or potassium iodide is used to catalyze the condensation.
  • Conditions: Low-temperature condensation reaction followed by reduced pressure and controlled temperature increase to promote cyclization.
  • Workup: Acidification of the reaction mixture precipitates the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Purification: Recrystallization from aqueous alcohol solvents (methanol, ethanol, or isopropanol mixed with water in 35-65% proportion) yields the pure product.

This step achieves the cyclization to the pyrazole ring while minimizing isomeric impurities and maximizing yield.

Typical Reaction Parameters and Yields

Parameter Typical Value/Range
Temperature (Substitution) Low temperature (e.g., -30°C)
Methylhydrazine concentration 40% aqueous solution
Catalyst Sodium iodide or potassium iodide
Reaction time (condensation) ~2 hours
Recrystallization solvent ratio 35-65% aqueous alcohol
Yield 75-80% (after recrystallization)
Purity (HPLC) >99.3%
Isomer ratio (target:isomer) ~96:4 to 99:1

Representative Experimental Procedure

  • Under nitrogen atmosphere, dissolve alpha, beta-unsaturated ester and acid-binding agent in an organic solvent.
  • Slowly add 2,2-difluoroacetyl halide at -30°C.
  • Add alkali to hydrolyze the intermediate.
  • Add sodium iodide or potassium iodide catalyst.
  • Add 40% methylhydrazine aqueous solution dropwise at -30°C to -20°C.
  • Stir for 2 hours, then distill off volatile byproducts under slight vacuum.
  • Extract impurities with dichloromethane.
  • Acidify aqueous phase to pH 1-2 with 2 M HCl to precipitate the crude product.
  • Cool, stir, filter, and wash the solid.
  • Recrystallize from aqueous alcohol (35-65%) to obtain pure 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one.

Analysis of Preparation Method Advantages

Aspect Description
Raw materials Readily available and inexpensive (2,2-difluoroacetyl halide, methylhydrazine)
Reaction control Low temperature and controlled addition minimize side reactions
Catalyst choice Sodium or potassium iodide effectively promote cyclization
Purification Recrystallization from aqueous alcohol solvents is straightforward and efficient
Yield and purity High yields (~75-80%) and purity (>99%) achieved
Isomer control Improved isomer ratio (~96:4) reduces need for multiple recrystallizations

Research Findings and Improvements

  • The described method improves upon previous syntheses by reducing isomeric impurities, which previously required multiple recrystallizations and complicated operations.
  • The use of iodide catalysts and optimized solvent systems for recrystallization enhances the selectivity and purity of the final product.
  • The process is scalable and suitable for industrial production due to its straightforward steps and high efficiency.

Summary Table of Key Synthetic Steps

Step Reactants & Conditions Outcome
Substitution/Hydrolysis Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide, low temp, alkali hydrolysis Alpha-difluoroacetyl intermediate
Condensation/Cyclization Intermediate + methylhydrazine (40% aq.), iodide catalyst, low temp, reduced pressure Crude pyrazole carboxylic acid
Purification Acidification, filtration, recrystallization (aqueous alcohol) Pure 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of the fluorine atoms enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally related pyrazole- and difluoroethanone-containing derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (R-group) Key Properties/Applications Reference
2,2-Difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one C₇H₈F₂N₂O ~174.15* 1-methylpyrazol-5-yl Not reported (inferred: enhanced electrophilicity)
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one C₆H₈N₂O 124.14 1-methylpyrazol-5-yl Commercial building block
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one C₁₂H₁₂N₂O 200.24 Phenyl, 5-methylpyrazol-4-yl Intermediate in heterocyclic synthesis
1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-one C₁₁H₉FN₂O 204.20 5-fluorophenyl, pyrazol-1-yl Unknown (pharmaceutical candidate?)
1-(3-Chlorophenyl)-2,2-difluoroethan-1-one (5l) C₈H₅ClF₂O 190.58 3-chlorophenyl, difluoroethanone Synthetic intermediate
2,2-Difluoro-1-(pyridin-3-yl)ethan-1-one (5m) C₇H₅F₂NO 157.12 Pyridin-3-yl, difluoroethanone High reactivity for cross-coupling
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one C₁₄H₁₂ClF₈N₃O₃ 457.70 Piperazine, pyridinyl, difluoro Potential CNS drug candidate

*Calculated molecular weight based on formula.

Substituent Effects and Reactivity

  • Electron-Withdrawing Groups (EWGs): Compounds like 1-(3-chlorophenyl)-2,2-difluoroethan-1-one (5l) and 2,2-difluoro-1-(4-nitrophenyl)ethan-1-one (5o) exhibit heightened electrophilicity due to EWGs, making them reactive in nucleophilic substitutions.
  • Fluorination Impact: Difluoro substitution increases metabolic stability and lipophilicity compared to non-fluorinated analogs like 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one .
  • Heterocyclic Diversity: Pyridine (5m) and thiazole substituents introduce aromatic nitrogen, altering electronic properties and binding affinities in drug design.

Biological Activity

2,2-Difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is a fluorinated organic compound classified within the pyrazole family. Its unique molecular structure, characterized by a pyrazole ring and two fluorine atoms, significantly influences its chemical behavior and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

  • Molecular Formula : C6H6F2N2O
  • Molecular Weight : 160.12 g/mol
  • CAS Number : 1564902-01-7

The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for further exploration in various biological contexts.

Antimicrobial Activity

Research indicates that 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including E. coli, S. aureus, and Pseudomonas aeruginosa. The compound's mechanism of action likely involves interactions with bacterial enzymes or receptors, leading to inhibition of growth or cell death .

Table 1: Antimicrobial Efficacy of 2,2-Difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Klebsiella pneumoniae32 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound shows potential anti-inflammatory activity. Studies have demonstrated that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism suggests its utility in treating conditions characterized by excessive inflammation .

The biological activity of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is largely attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance binding affinity to biological molecules, which may lead to modulation of enzyme activity and receptor interactions. These interactions can result in significant biological effects depending on the target molecules involved.

Case Studies

Several studies have explored the efficacy of this compound in various therapeutic settings:

  • Antimicrobial Study : A recent investigation assessed the antimicrobial properties of several pyrazole derivatives, including 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one. The results showed that this compound exhibited comparable or superior activity against resistant strains compared to standard antibiotics .
  • Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in edema and inflammatory markers when compared to control groups, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one?

The synthesis typically involves fluorination of a precursor ketone. For example, nucleophilic substitution using diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) on a pyrazole-containing acetophenone derivative under controlled temperatures (0–40°C). Reaction conditions (e.g., solvent, stoichiometry) must be optimized to minimize side products. Similar fluorination strategies are employed for structurally analogous compounds .

Q. How is the compound characterized to confirm its structural identity and purity?

Key techniques include:

  • NMR spectroscopy : ¹⁹F and ¹H NMR to verify fluorination and substituent positions.
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight.
  • X-ray crystallography : Single-crystal analysis using programs like SHELXL for unambiguous structural determination. Refinement protocols in SHELX account for disordered fluorine atoms and hydrogen bonding networks .

Q. What are the critical physical and chemical properties relevant to its handling in laboratory settings?

  • Solubility : Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred due to the compound’s fluorinated hydrophobic core.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at −20°C.
  • Reactivity : The ketone group participates in nucleophilic additions, while fluorine atoms influence electronic effects in substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or selectivity during synthesis?

  • Systematic screening : Vary reaction parameters (temperature, catalyst loading) using design-of-experiments (DoE) frameworks.
  • Analytical monitoring : Employ HPLC or in-situ IR spectroscopy to track intermediate formation.
  • Computational modeling : Density functional theory (DFT) to predict transition states and optimize pathways for fluorination .

Q. What experimental designs are recommended to study structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents on the pyrazole ring (e.g., replace methyl with ethyl or electron-withdrawing groups) and assess biological activity.
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
  • Crystallographic analysis : Compare ligand-binding modes in protein-ligand complexes to identify critical interactions .

Q. What methodologies are effective for studying its interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kᵢ) to receptors.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular docking : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis studies .

Q. How can computational chemistry enhance understanding of its reactivity or stability?

  • Molecular dynamics (MD) simulations : Assess conformational flexibility in solvent environments.
  • Reactivity prediction : Apply frontier molecular orbital (FMO) theory to identify sites prone to nucleophilic/electrophilic attack.
  • Degradation pathways : Simulate hydrolysis mechanisms under varying pH conditions using quantum mechanics/molecular mechanics (QM/MM) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in crystallographic data refinement?

  • SHELX refinement : Use TWIN and BASF commands in SHELXL to model twinning or disorder.
  • Validation tools : Check for geometric outliers with PLATON and validate hydrogen-bonding networks using Mercury.
  • Cross-validation : Compare results with independent datasets or alternative refinement software (e.g., OLEX2) .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

  • Standardized protocols : Pre-treat compounds with solid-phase extraction to ensure consistent purity (>95%).
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) in each experiment.
  • Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Methodological Resources

  • Crystallography : SHELX suite for structure solution and refinement .
  • Synthetic protocols : Fluorination techniques from analogous pyrazole derivatives .
  • Biological assays : SPR and ITC methodologies for interaction studies .

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